3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-propyl-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, a piperazine ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-propyl-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-propyl-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-propyl-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular agent with a similar core structure.
Quinazolinone derivatives: A class of compounds with diverse biological activities.
Piperazine derivatives: Known for their pharmacological properties.
Uniqueness
3-propyl-7-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-propyl-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H23N5O2S/c1-2-9-26-20(28)16-7-6-15(14-17(16)23-21(26)29)19(27)25-12-10-24(11-13-25)18-5-3-4-8-22-18/h3-8,14H,2,9-13H2,1H3,(H,23,29) |
InChI Key |
XAEPRWWRWQOQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)NC1=S |
Origin of Product |
United States |
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